molecular formula C9H14Cl2N4O5Pt B12754004 3-Aminocytidinedichloroplatinum(II) CAS No. 84799-07-5

3-Aminocytidinedichloroplatinum(II)

Cat. No.: B12754004
CAS No.: 84799-07-5
M. Wt: 524.22 g/mol
InChI Key: PONODDBYMYDKIL-UHFFFAOYSA-L
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Description

3-Aminocytidinedichloroplatinum(II) is a platinum(II) coordination complex hypothesized to exhibit antitumor properties through DNA adduct formation. Platinum complexes typically exert cytotoxicity by forming covalent DNA crosslinks, disrupting replication and transcription . The substitution of ammonia ligands in cisplatin with 3-aminocytidine—a nucleoside analog—may alter DNA binding kinetics, cellular uptake, or resistance profiles, though mechanistic details remain speculative without explicit experimental data.

Properties

CAS No.

84799-07-5

Molecular Formula

C9H14Cl2N4O5Pt

Molecular Weight

524.22 g/mol

IUPAC Name

3-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one;platinum(2+);dichloride

InChI

InChI=1S/C9H14N4O5.2ClH.Pt/c10-5-1-2-12(9(17)13(5)11)8-7(16)6(15)4(3-14)18-8;;;/h1-2,4,6-8,10,14-16H,3,11H2;2*1H;/q;;;+2/p-2

InChI Key

PONODDBYMYDKIL-UHFFFAOYSA-L

Canonical SMILES

C1=CN(C(=O)N(C1=N)N)C2C(C(C(O2)CO)O)O.[Cl-].[Cl-].[Pt+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) involves the conjugation of cytarabine with a platinum-based moiety. The process typically starts with the preparation of cytarabine, which is synthesized from uridine through a series of chemical reactions including selective protection, oxidation, and amination . The platinum complex is then introduced through a ligand exchange reaction, where dichloroplatinum(II) reacts with the amino group of cytarabine under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis of cytarabine followed by its conjugation with dichloroplatinum(II). The process would require stringent control of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography would be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) involves its interaction with DNA. The cytarabine moiety inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. The platinum moiety forms cross-links with DNA, further disrupting DNA replication and transcription . These combined actions result in the inhibition of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Platinum(II) Complexes

The antitumor activity and pharmacological profiles of platinum(II) complexes depend on ligand composition, stereochemistry, and DNA interaction modes. Below is a comparative analysis based on structurally related compounds cited in the evidence:

Cisplatin (cis-diamminedichloroplatinum(II))

  • Structure : Square planar geometry with two ammine (NH₃) and two chloride ligands.
  • DNA Binding : Forms bifunctional intrastrand crosslinks (1,2-d(GpG) adducts), inducing DNA distortion and apoptosis .
  • Toxicity : High nephrotoxicity and myelosuppression .
  • Clinical Use : First-line treatment for testicular, ovarian, and lung cancers .

Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II))

  • Structure : Carboxylate ligand replaces cisplatin’s chloride, reducing reactivity.
  • DNA Binding : Similar crosslinking mechanism but slower hydrolysis kinetics .
  • Toxicity : Lower nephrotoxicity but higher myelosuppression than cisplatin .
  • Clinical Use : Preferred for ovarian cancer due to milder toxicity .

Monofunctional Platinum Complexes (e.g., cis-diammine(pyridine)chloroplatinum(II))

  • Structure: One chloride replaced by pyridine, creating a monofunctional adduct.
  • DNA Binding : Forms single covalent bonds, bypassing repair mechanisms like nucleotide excision repair .
  • Status : Experimental, with enhanced activity in cisplatin-resistant cell lines .

Transplatin (trans-dichloridoplatinum(II))

  • Structure : Trans configuration of chloride ligands.
  • DNA Binding: Forms monofunctional or interstrand crosslinks with lower stability, leading to reduced cytotoxicity .
  • Toxicity : Inactive in most clinical settings due to poor DNA adduct persistence .

Hypothetical Profile of 3-Aminocytidinedichloroplatinum(II)

  • Structure: Likely square planar with 3-aminocytidine (a cytidine analog with an amino group at the 3’ position) and chloride ligands.
  • Expected DNA Binding: Potential for unique adduct geometry due to nucleoside ligand, possibly interfering with replication enzymes.
  • Toxicity : May exhibit reduced nephrotoxicity if ligand substitution improves selectivity.
  • Challenges : Hydrolysis rates and cellular uptake could differ significantly from cisplatin, impacting efficacy .

Comparative Data Table

Compound Ligands DNA Binding Mode Toxicity Profile Clinical/Experimental Status
Cisplatin 2 NH₃, 2 Cl⁻ Bifunctional crosslinks High nephrotoxicity Widely used
Carboplatin 2 NH₃, carboxylate Bifunctional crosslinks Myelosuppression Ovarian cancer
cis-diammine(pyridine)chloroplatinum(II) 1 NH₃, 1 pyridine, 2 Cl⁻ Monofunctional adducts Neurotoxicity (preclinical) Experimental
Transplatin 2 NH₃, 2 Cl⁻ (trans) Unstable crosslinks Low activity Research only
3-Aminocytidinedichloroplatinum(II) * 3-aminocytidine, 2 Cl⁻ Hypothetical nucleoside adducts Unknown Theoretical

*Hypothetical compound inferred from structural analogs.

Research Findings and Challenges

  • Cisplatin Resistance: Linked to enhanced DNA repair and reduced adduct formation . Monofunctional agents like cis-diammine(pyridine)chloroplatinum(II) may overcome this by forming persistent adducts .
  • Ligand Effects: Bulky ligands (e.g., pyridine in ) reduce crosslinking efficiency but improve tumor targeting . 3-Aminocytidine’s nucleoside moiety could enhance uptake via nucleoside transporters.
  • Toxicity Trade-offs: Carboplatin’s carboxylate ligand reduces kidney damage but increases hematological toxicity , highlighting the need for ligand optimization in novel complexes.

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